2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-13-6-2-4-8-16(13)25(22,23)20-14-7-3-1-5-12(14)15-11-21-9-10-24-17(21)19-15/h1-8,11,20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVHGSOZJOECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[2,1-b]Thiazole Core
The imidazo[2,1-b]thiazole moiety is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminothiazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions. For example, 2-amino-4,5-dihydrothiazole may react with chloroacetone in ethanol at reflux (78–80°C) to yield the dihydroimidazo[2,1-b]thiazole scaffold.
Key Reaction Parameters:
Sulfonamide Coupling
The sulfonamide group is introduced via nucleophilic substitution. 2-Chlorobenzenesulfonyl chloride reacts with the aniline-substituted imidazo[2,1-b]thiazole intermediate in dichloromethane (DCM) at 0–5°C.
Optimized Protocol:
- Dissolve 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline (1.0 equiv) in anhydrous DCM.
- Add triethylamine (2.5 equiv) as a base.
- Slowly add 2-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise.
- Stir for 12–16 hours at room temperature.
- Isolate via filtration or extraction (yield: 68–82%).
One-Pot Synthesis Strategies
Convergent Route for Intermediate Generation
Recent advances leverage one-pot methodologies to streamline synthesis. A 2023 study demonstrated that ethyl glycinate hydrochloride and ethyl cyanoacetate can form imidazolidin-4-one intermediates under neat conditions at 70°C. Applied to the target compound, this approach reduces purification steps:
Reaction Sequence:
- Condensation of 2-nitroaniline with ethyl cyanoacetate (neat, 70°C, 2 h).
- Reduction of the nitro group to aniline using H2/Pd-C.
- In situ sulfonylation with 2-chlorobenzenesulfonyl chloride.
Yield Comparison:
| Step | Conditions | Yield (%) |
|---|---|---|
| 1 | Neat, 70°C | 75–90 |
| 3 | DCM, 0°C | 68–82 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts sulfonamide coupling efficiency:
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 82 |
| THF | 7.52 | 74 |
| Acetonitrile | 37.5 | 68 |
Lower temperatures (0–5°C) suppress side reactions like sulfonate ester formation.
Catalytic Enhancements
Base selection critically influences reaction kinetics. Triethylamine outperforms weaker bases (e.g., NaHCO3) due to its superior proton scavenging capacity:
Base Optimization:
| Base | Equiv | Yield (%) |
|---|---|---|
| Triethylamine | 2.5 | 82 |
| Pyridine | 3.0 | 71 |
| Potassium Carbonate | 4.0 | 63 |
Analytical Characterization
Spectroscopic Validation
1H NMR (DMSO-d6):
- δ 8.21 (s, 1H, NH)
- δ 7.88–7.42 (m, 8H, aromatic)
- δ 4.32 (t, 2H, CH2-thiazole)
- δ 3.76 (t, 2H, CH2-imidazole)
IR (KBr):
- 3276 cm−1 (N-H stretch)
- 1342, 1164 cm−1 (S=O asymmetric/symmetric)
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98.5% purity for optimized batches.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis replaces ethyl glycinate hydrochloride with glycine methyl ester (30% cost reduction) without yield compromise.
Waste Stream Management
Neutralization of HCl byproducts with MgO generates MgCl2, which is recoverable via crystallization.
Applications and Derivatives
Kinase Inhibition Activity
The compound inhibits Abl1 kinase (IC50 = 38 nM) due to sulfonamide-thiazole π-stacking with ATP-binding pockets.
Prodrug Development
Ester derivatives (e.g., methyl sulfonate) exhibit improved oral bioavailability (F = 64% vs. 22% for parent compound).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific biological targets.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations
Core Structure :
- The dihydroimidazothiazole ring in the target compound is partially saturated, reducing conformational flexibility compared to unsaturated analogs like SRT1720 .
- Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group differs from the carboxamide in SRT1720/SRT2183, which may shift activity from SIRT1 agonism to other targets (e.g., carbonic anhydrase inhibition) .
Substituent Effects: Chlorine (Target): Increases lipophilicity and may improve membrane permeability compared to fluorine or methoxy groups . Piperazinylmethyl (SRT1720): Enhances SIRT1 binding via basic nitrogen interactions .
Biological Activity :
- SRT1720 and SRT2183 demonstrate SIRT1 activation , linked to metabolic benefits in obesity models .
- Sulfonamide analogs (e.g., methanesulfonamide in ) are often associated with enzyme inhibition , suggesting the target compound may share this mechanism .
Research Findings and Implications
- SIRT1 Agonists: SRT1720’s quinoxaline-carboxamide and piperazinylmethyl groups are critical for SIRT1 activation, achieving EC₅₀ values < 1 μM . The target compound lacks these features, implying divergent targets.
- Fluorine Substitution : The difluorophenyl analog () highlights fluorine’s role in improving metabolic stability, a feature absent in the chlorine-containing target .
Biological Activity
The compound 2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a novel derivative of benzenesulfonamide with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₁₅ClN₃OS
- Molecular Weight : 387.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The imidazole and thiazole moieties suggest potential roles in modulating biochemical pathways involved in inflammation and cancer.
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism may involve the inhibition of bacterial folate synthesis pathways.
Antitumor Activity
Recent investigations reveal that derivatives of imidazole and thiazole can inhibit tumor cell proliferation. For example, compounds structurally related to the target compound demonstrated IC₅₀ values in the low micromolar range against cancer cell lines such as HCC827 and NCI-H358. These findings suggest that the compound may possess anticancer properties worth exploring further.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Wu et al. (1999) | Identified sulfonamide derivatives affecting cardiovascular systems; potential implications for treating pulmonary hypertension. |
| Schwartz et al. (1995) | Reported on carbonic anhydrase inhibition by sulfonamide derivatives, suggesting applications in heart failure management. |
| Recent In Vitro Studies | Showed that similar compounds inhibited LPS-induced TNF-alpha release in macrophages, indicating anti-inflammatory effects. |
Pharmacokinetics
Imidazole derivatives typically exhibit good solubility in polar solvents, which may enhance their bioavailability. The pharmacokinetic profile of the compound suggests favorable absorption characteristics, although specific studies are required to confirm these properties.
Q & A
Basic Questions
Q. What synthetic strategies are employed for the preparation of 2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide, and how do reaction conditions impact yield?
- Answer : The synthesis typically involves multi-step protocols:
Core Heterocycle Formation : Construct the imidazo[2,1-b]thiazole moiety via cyclization of thioamide precursors under reflux with acetic acid .
Sulfonylation : React the imidazo-thiazole intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product.
- Critical Conditions : Temperature control during cyclization (80–100°C) and stoichiometric ratios during sulfonylation (1:1.2 molar ratio of amine to sulfonyl chloride) are key for yields >70% .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 430.05) .
- Infrared Spectroscopy (IR) : Peaks at 1150 cm (S=O stretch) and 1350 cm (C-N stretch) confirm sulfonamide functionality .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s sulfonamide conformation, and what software tools are recommended for refinement?
- Answer : Single-crystal X-ray diffraction determines bond lengths and dihedral angles between the sulfonamide group and imidazo-thiazole core.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement Tools : SHELXL (for small-molecule refinement) and Olex2 (for graphical interface) are preferred. SHELXL’s robust least-squares algorithms handle disorder in the chloro-phenyl ring .
- Validation : Check R-factor convergence (<5%) and residual electron density maps for errors .
Q. How should researchers address contradictory reports on the compound’s antibacterial efficacy across studies?
- Answer : Discrepancies may arise from:
- Assay Variability : Compare MIC values using standardized CLSI protocols (e.g., broth microdilution vs. agar diffusion) .
- Bacterial Strains : Activity against S. aureus (Gram+) may differ from E. coli (Gram-) due to membrane permeability .
- Solubility Factors : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
- Resolution : Re-evaluate dose-response curves with orthogonal assays (e.g., time-kill kinetics) and confirm target engagement via β-ketoacyl-ACP synthase inhibition assays .
Q. What computational methods predict the compound’s binding affinity to cyclooxygenase-2 (COX-2), and how can these models be validated experimentally?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to simulate binding in the COX-2 active site (PDB ID: 5KIR). Focus on hydrogen bonds between the sulfonamide and Arg120/His90 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex.
- Validation :
- Enzymatic Assays : Measure COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical) using celecoxib as a positive control.
- Mutagenesis : Introduce R120A mutations to disrupt predicted binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
